molecular formula C10H12BrNO2S B1508384 6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1046816-12-9

6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1508384
CAS No.: 1046816-12-9
M. Wt: 290.18 g/mol
InChI Key: DOPOZSRPPBTBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₁BrNO₂S) is a tetrahydroisoquinoline (THIQ) derivative characterized by a bromine substituent at the 6-position and a methylsulfonyl group at the 2-position. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing moiety, enhancing electrophilicity and enabling diverse reactivity in nucleophilic substitution or cross-coupling reactions. Bromine at the 6-position further modulates electronic and steric properties, influencing both synthetic utility and biological interactions.

Properties

IUPAC Name

6-bromo-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2S/c1-15(13,14)12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPOZSRPPBTBDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731129
Record name 6-Bromo-2-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046816-12-9
Record name 6-Bromo-2-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1046816-12-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and therapeutic applications.

  • Molecular Formula : C₁₀H₁₂BrNO₂S
  • Molecular Weight : 290.177 g/mol
  • Storage Conditions : Ambient temperature
  • Hazard Information : May cause respiratory irritation and skin irritation .

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of tetrahydroisoquinolines to enhance their biological activities. For instance, N-sulfonyl derivatives have been synthesized using environmentally friendly catalysts, yielding moderate to high efficacy against microbial strains .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In particular:

  • Antifungal Activity : Some derivatives showed promising antifungal effects against species such as Aspergillus and Penicillium, with inhibition zones indicating effective antimicrobial action at varying concentrations .

Pharmacological Effects

The compound has been investigated for its role in modulating various biological pathways:

  • RORγt Inhibition : A derivative has been identified as a potent inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in regulating Th17 cells associated with autoimmune diseases. This derivative exhibited enhanced bioavailability and therapeutic efficacy in mouse models for conditions like psoriasis and rheumatoid arthritis .

Toxicity and Safety Profile

Toxicological assessments indicate that while some derivatives show immunotoxicity, others demonstrate an absence of hepatic toxicity, suggesting a favorable safety profile for further development .

Study 1: Antifungal Efficacy

A study evaluated several derivatives of tetrahydroisoquinolines for their antifungal activity. Derivatives 5 and 6 were particularly noted for their effectiveness against Botrytis cinerea, with IC50 values indicating strong antifungal potential.

Study 2: Autoimmune Disease Treatment

In another study, a specific derivative was tested in mouse models for its ability to treat autoimmune diseases. The results showed that it significantly reduced disease symptoms without adverse effects over a two-week period, highlighting its therapeutic promise .

Comparative Table of Biological Activities

Activity Type Compound Efficacy Reference
AntifungalDerivative 5Significant inhibition
RORγt InhibitionSpecific derivativeEnhanced bioavailability
General ToxicityVarious derivativesLow hepatic toxicity

Scientific Research Applications

Therapeutic Applications

1. Antidepressant Activity
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant effects. A study highlighted the potential of such compounds in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

2. Anticancer Properties
Tetrahydroisoquinolines have been investigated for their anticancer activities. Specific derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The methylsulfonyl group may enhance the compound's bioactivity by improving solubility and bioavailability .

3. Neurological Disorders
The compound's structure suggests potential neuroprotective effects. Research into similar compounds has demonstrated their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFindingsApplication
Antidepressant Effects of Tetrahydroisoquinolines Demonstrated efficacy in animal models for depression.Potential use in developing new antidepressants.
Anticancer Activity of Isoquinoline Derivatives Showed significant inhibition of tumor growth in vitro and in vivo.Development of novel anticancer therapies targeting specific cancer types.
Neuroprotective Effects Reduced oxidative stress markers in neuronal cells treated with tetrahydroisoquinoline derivatives.Exploration as a treatment option for neurodegenerative diseases.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Key structural variations among THIQ derivatives include halogen type, substituent position, and functional groups. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Features
6-Bromo-2-(methylsulfonyl)-THIQ 6-Br, 2-SO₂CH₃ 290.17 High electrophilicity due to -SO₂CH₃; bromine enhances halogen bonding
6-Bromo-1-methyl-THIQ () 6-Br, 1-CH₃ 226.11 Methyl group increases lipophilicity; limited leaving-group capability
6-Bromo-2,8-dimethyl-THIQ () 6-Br, 2-CH₃, 8-CH₃ 240.14 Methyl groups induce steric hindrance; bromine enables substitution
Methyl 6-bromo-THIQ-3-carboxylate () 6-Br, 3-COOCH₃ 272.12 Carboxylate ester enhances polarity; potential for hydrolysis or coupling
6-Bromo-7-methoxy-2-methyl-THIQ () 6-Br, 7-OCH₃, 2-CH₃ 256.14 Methoxy group directs regioselectivity in reactions

Key Observations :

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound increases electrophilicity compared to methyl or methoxy substituents, favoring reactions like Suzuki-Miyaura coupling or SNAr (nucleophilic aromatic substitution) .
  • Steric Effects : 2,8-Dimethyl-THIQ () shows reduced reactivity in bulky environments, whereas the methylsulfonyl group in the target compound balances steric and electronic effects.
  • Solubility: Polar groups (-SO₂CH₃, -COOCH₃) improve aqueous solubility compared to non-polar analogs (e.g., 6-Bromo-1-methyl-THIQ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.